molecular formula C24H19ClFNO3 B14974585 1-(4-chlorobenzyl)-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(4-chlorobenzyl)-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14974585
M. Wt: 423.9 g/mol
InChI Key: IYACLPZPRVUCEA-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by the presence of multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of Substituents: The aromatic substituents can be introduced through Friedel-Crafts alkylation or acylation reactions, using appropriate chlorinated and fluorinated benzene derivatives.

    Hydroxylation: The hydroxyl group can be introduced via selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-CHLOROPHENYL)METHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: PCC, potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Possible applications in the development of organic semiconductors or as a building block for advanced polymers.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

    1-[(4-CHLOROPHENYL)METHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: can be compared with other substituted pyrroles and aromatic compounds, such as:

Uniqueness: The unique combination of substituents in 1-[(4-CHLOROPHENYL)METHYL]-5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE provides distinct chemical properties, such as specific reactivity patterns and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H19ClFNO3

Molecular Weight

423.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H19ClFNO3/c1-30-18-12-8-16(9-13-18)21-22(19-4-2-3-5-20(19)26)27(24(29)23(21)28)14-15-6-10-17(25)11-7-15/h2-13,22,28H,14H2,1H3

InChI Key

IYACLPZPRVUCEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3F)CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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